N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-11(2)24-15-9-5-12(6-10-15)16(23)20-18-22-21-17(25-18)13-3-7-14(19)8-4-13/h3-11H,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZUFRULWZGKHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is usually synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto an aromatic ring.
Attachment of the Isopropoxybenzamide Moiety: This step involves the coupling of the thiadiazole derivative with an isopropoxybenzamide precursor, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an antimicrobial, antifungal, and anticancer agent. The presence of the thiadiazole ring and fluorophenyl group contributes to its biological activity, making it a candidate for drug development.
Medicine
In medicine, research has focused on the compound’s potential therapeutic effects. Studies have investigated its ability to inhibit specific enzymes or receptors involved in disease pathways, suggesting possible applications in treating infections, cancer, and inflammatory conditions.
Industry
Industrially, the compound may be used in the development of new materials with specific properties, such as enhanced stability, conductivity, or reactivity. Its derivatives could find applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
a) Flufenacet (N-(4-fluorophenyl)-N-isopropyl-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide)
- Molecular Formula : C₁₄H₁₃F₄N₃O₂S (vs. C₁₉H₁₈FN₃O₂S for the target compound).
- Key Structural Differences :
- Flufenacet has an acetamide linker and a trifluoromethyl-substituted thiadiazole, whereas the target compound features a benzamide group and a 4-fluorophenyl-thiadiazole.
- The isopropyl group in flufenacet is directly attached to the nitrogen, unlike the isopropoxy group in the target compound.
- Bioactivity: Flufenacet is a herbicide inhibiting very-long-chain fatty acid synthesis .
b) Tebuthiuron (N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-N,N′-dimethylurea)
- Molecular Formula : C₉H₁₆N₄OS (vs. C₁₉H₁₈FN₃O₂S for the target).
- Comparison : Tebuthiuron’s urea moiety and tert-butyl substitution contrast with the target’s benzamide and fluorophenyl groups. This highlights how thiadiazole ring substitutions dictate agrochemical vs. pharmaceutical applications .
Isostructural Thiazole-Triazole Derivatives
describes isostructural compounds with thiazole and triazole rings, such as 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole .
Spectral Characterization
Table 1: IR and NMR Spectral Features
- The absence of C=O bands in triazole-thiones () confirms cyclization, whereas the target compound retains the benzamide carbonyl .
Biological Activity
N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by various research findings and data.
The compound's molecular formula is , with a molecular weight of 400.45 g/mol. Its structure includes a thiadiazole ring and an isopropoxybenzamide moiety, which contribute to its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Weight | 400.45 g/mol |
| Molecular Formula | C18H18FN3O2S |
| SMILES | CC(C)Oc1ccc(cc1)N(c2nnc(s2)c3ccc(F)cc3)=O |
| LogP | 3.9779 |
| Polar Surface Area | 55.04 Ų |
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. In one study, derivatives of thiadiazole were tested against various bacterial strains, with promising results against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anticancer Activity
Several studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance, this compound was tested in vitro against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation.
Case Study:
In a specific study involving MCF-7 cells, the compound exhibited an IC50 value of 12 µM after 48 hours of treatment. Mechanistic studies suggested that the anticancer activity may be mediated through apoptosis induction and cell cycle arrest at the G2/M phase.
Anti-inflammatory Activity
Thiadiazole derivatives have also been reported to possess anti-inflammatory properties. In vivo studies using animal models of inflammation showed that this compound significantly reduced edema and inflammatory markers such as TNF-alpha and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
